
Succinamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinamate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of succinamic acid; major species at pH 7.3. It is a conjugate base of a succinamic acid.
Applications De Recherche Scientifique
Crystal Structure and Coordination Modes : Succinamate(-1) shows unique coordination modes in the formation of calcium(II) complexes. It bridges three CaII ions, forming 1D chains and 2D networks, with implications in structural chemistry and potential biological relevance (Dimitriou, Perlepes, Terzis & Raptopoulou, 2010).
Intramolecular Hydrogen Bonding : Research comparing NH...O- and OH...O- hydrogen bonds through conformational analysis of succinamate shows that intramolecular hydrogen-bond formation is more favored in aprotic solvents. These findings are significant for understanding molecular structures and interactions (Rudner et al., 2005).
Copper(II) Complexes with Succinamate(-1) : A study on dinuclear copper(II) complexes with succinamate(-1) revealed rare core structures. This research contributes to the understanding of metal-ligand interactions in inorganic chemistry (Chadjistamatis, Terzis, Raptopoulou & Perlepes, 2003).
Role in Ionic Liquid Formation : Succinamate anions play a role in the formation of ionic liquids, impacting CO2 capture mechanisms. This research is crucial for environmental chemistry and carbon capture technologies (Huang et al., 2018).
Radioimmunoconjugate Stability : Succinamate-based linkers have been used to enhance the in vivo stability of 211At-labeled radioimmunoconjugates. This advancement is significant for radiotherapy and targeted drug delivery in cancer treatment (Talanov et al., 2006).
Respiratory and Metabolic Effects : Succinate's influence on respiration and metabolic processes in mammalian tissues under low oxygen tensions reveals its potential therapeutic applications in circulatory shock and other medical conditions (Furchgott & Shorr, 1948).
Lanthanide(III) Coordination Polymers : Succinamate(-1) ligands exhibit diverse coordination modes in lanthanide(III) coordination polymers, contributing to the development of materials science and coordination chemistry (Messimeri et al., 2005).
Propriétés
Nom du produit |
Succinamate |
|---|---|
Formule moléculaire |
C4H6NO3- |
Poids moléculaire |
116.1 g/mol |
Nom IUPAC |
4-amino-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1 |
Clé InChI |
JDVPQXZIJDEHAN-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C(=O)N |
SMILES canonique |
C(CC(=O)[O-])C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
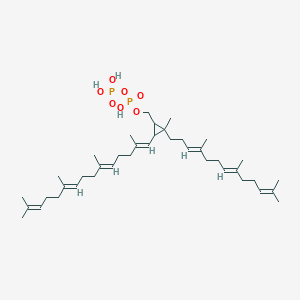
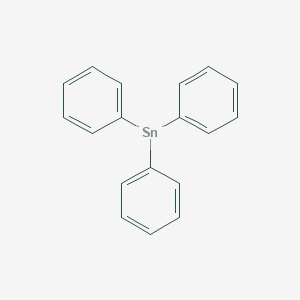
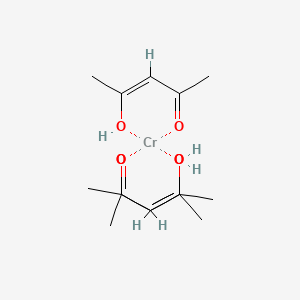
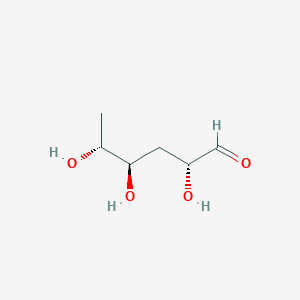
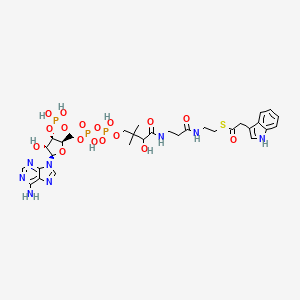
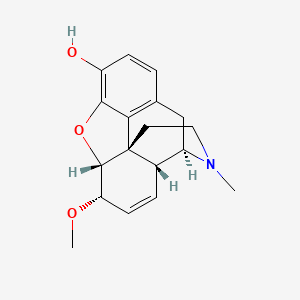
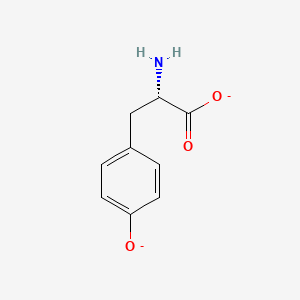
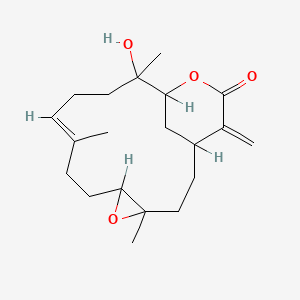
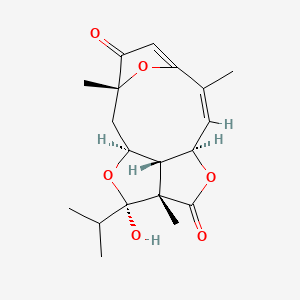
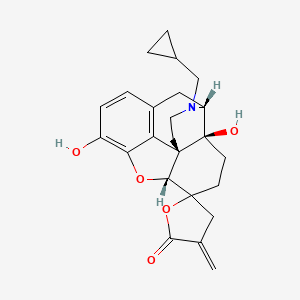

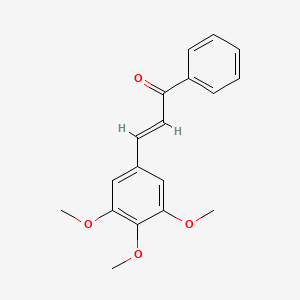
![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)